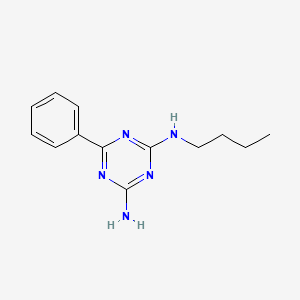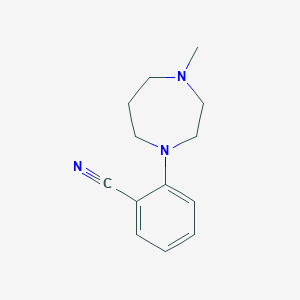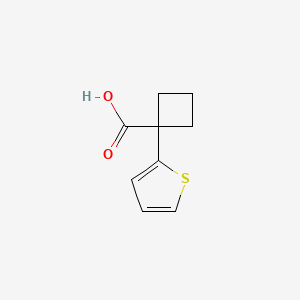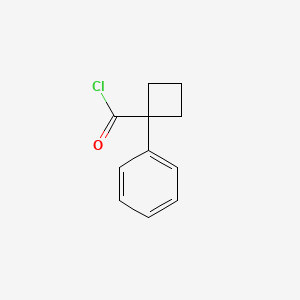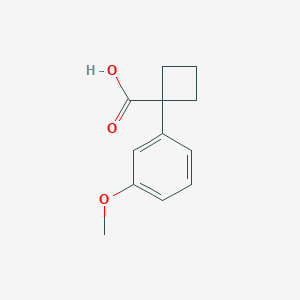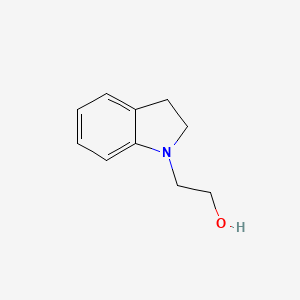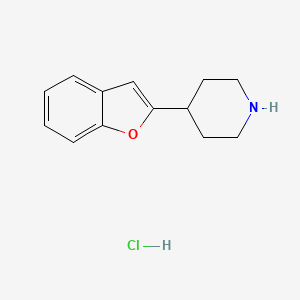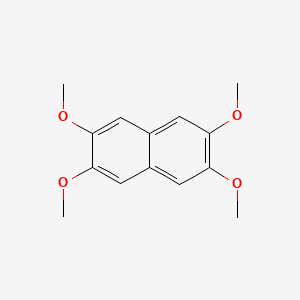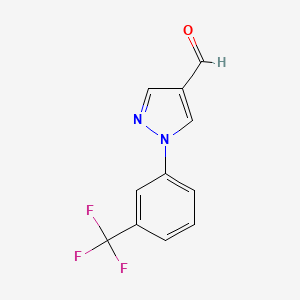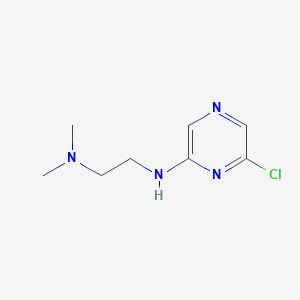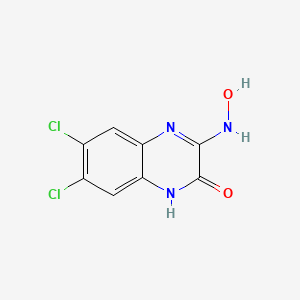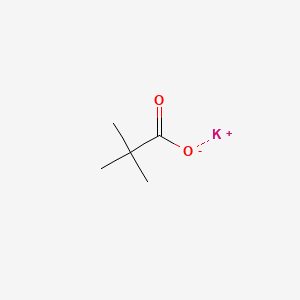
Potassium pivalate
Vue d'ensemble
Description
Potassium pivalate, also known as potassium trimethylacetate or pivalic acid potassium salt, is a chemical compound with the molecular formula C5H9KO2 . It has an average mass of 140.222 Da and a monoisotopic mass of 140.023956 Da .
Molecular Structure Analysis
The molecular structure of potassium pivalate consists of 5 carbon atoms, 9 hydrogen atoms, 1 potassium atom, and 2 oxygen atoms . The compound is a salt, formed by the reaction of pivalic acid with potassium .
Applications De Recherche Scientifique
1. Rate Enhancement in Chemical Synthesis
Potassium pivalate has been identified as a significant rate enhancer in chemical synthesis processes. A study highlighted its exceptional rate acceleration in a Miyaura borylation, a pivotal step in the manufacturing route to verinurad, a medication used for treating gout. This discovery emphasizes the potential of potassium pivalate in optimizing chemical reactions in pharmaceutical manufacturing (Ring et al., 2020).
2. Impact on Carnitine Homeostasis
Research has shown that pivalate-generating prodrugs, including potassium pivalate, can significantly impact carnitine homeostasis in humans. These compounds may lead to a depletion of tissue carnitine content, which is crucial for energy metabolism in the body. Studies indicate that while short-term use of such prodrugs might not result in clinically significant carnitine depletion, long-term or high-dose use could necessitate carnitine supplementation to avoid potential deficiencies (Brass, 2002).
3. Effects on Energy Metabolism
Potassium pivalate's influence on cellular energy metabolism has been studied, particularly in its interaction with cellular coenzyme A and acyl-CoA contents. In rat hepatocyte studies, pivalate led to a decrease in coenzyme A content as pivaloyl-CoA accumulated, impacting pyruvate oxidation but not significantly affecting palmitate oxidation. This suggests that pivalate's activation to pivaloyl-CoA plays a critical role in its biochemical impact (Ruff & Brass, 1991).
4. Reproductive Effects in Animal Models
Pivalate treatment in female rats was found to impact reproductive function, evidenced by reduced litter sizes and weights. This effect was independent of its impact on carnitine status, suggesting a direct influence of pivalate on reproductive health. The study highlights the need for further investigation into the reproductive effects of pivalate and related compounds (Doberenz et al., 2007).
Propriétés
IUPAC Name |
potassium;2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMNHCSATCWAAQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium pivalate | |
CAS RN |
19455-23-3 | |
| Record name | Potassium Trimethylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



